Cas no 53997-99-2 (3-(1,1,2,2-Tetrafluoroethoxy)phenol)

3-(1,1,2,2-Tetrafluoroethoxy)phenol is a fluorinated phenolic compound characterized by its unique tetrafluoroethoxy substituent. This structural feature enhances its chemical stability, thermal resistance, and lipophilicity, making it valuable in advanced synthetic applications. The electron-withdrawing nature of the tetrafluoroethoxy group influences the phenol's reactivity, enabling selective modifications in pharmaceutical and agrochemical intermediates. Its fluorinated moiety also contributes to improved metabolic stability in bioactive molecules. The compound is typically utilized in specialty organic synthesis, particularly where fluorinated building blocks are required for high-performance materials or fine chemicals. Proper handling is essential due to potential reactivity under specific conditions.
3-(1,1,2,2-Tetrafluoroethoxy)phenol structure
53997-99-2 structure
Product Name:3-(1,1,2,2-Tetrafluoroethoxy)phenol
CAS No:53997-99-2
MF:C8H6F4O2
MW:210.125656604767
MDL:MFCD00153276
CID:820965
PubChem ID:2776646
Update Time:2025-06-09

3-(1,1,2,2-Tetrafluoroethoxy)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-Tetrafluoroethoxyphenol
    • 3-(1,1,2,2-TETRAFLUOROETHOXY)PHENOL
    • AC1MCR4K
    • CTK1G8498
    • BP-10348
    • Phenol, 3-(1,1,2,2-tetrafluoroethoxy)-
    • PS-8018
    • 53997-99-2
    • MFCD00153276
    • SB85466
    • SCHEMBL1608204
    • AKOS015852678
    • CS-0212049
    • DTXSID40380217
    • 3-(1,1,2,2-Tetrafluoroethoxy)phenol
    • MDL: MFCD00153276
    • Inchi: 1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7,13H
    • InChI Key: DEXGNBYVIMYKJB-UHFFFAOYSA-N
    • SMILES: FC(C(F)F)(OC1C=CC=C(C=1)O)F

Computed Properties

  • Exact Mass: 210.03000
  • Monoisotopic Mass: 210.03039208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Color/Form: Not determined
  • Boiling Point: 102 °C
  • PSA: 29.46000
  • LogP: 2.62890
  • Solubility: Not determined

3-(1,1,2,2-Tetrafluoroethoxy)phenol Security Information

  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: 36/37/39-45
  • Hazardous Material Identification: T
  • HazardClass:TOXIC
  • Risk Phrases:R20/21/22; R36/37/38

3-(1,1,2,2-Tetrafluoroethoxy)phenol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-(1,1,2,2-Tetrafluoroethoxy)phenol Pricemore >>

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abcr
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3-(1,1,2,2-Tetrafluoroethoxy)phenol Related Literature

Additional information on 3-(1,1,2,2-Tetrafluoroethoxy)phenol

3-(1,1,2,2-Tetrafluoroethoxy)phenol: An Overview of a Versatile Compound (CAS No. 53997-99-2)

3-(1,1,2,2-Tetrafluoroethoxy)phenol (CAS No. 53997-99-2) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its distinctive structure, which combines a phenolic hydroxyl group with a tetrafluoroethoxy substituent. The presence of fluorine atoms imparts unique properties to the molecule, making it an intriguing subject for various applications.

The chemical structure of 3-(1,1,2,2-Tetrafluoroethoxy)phenol can be represented as C8H5F4O2. The phenolic hydroxyl group (-OH) is attached to the benzene ring at the 3-position, while the tetrafluoroethoxy group (-OCH2CF3) is bonded at the same position. This arrangement results in a molecule with both aromatic and fluorinated characteristics.

In recent years, 3-(1,1,2,2-Tetrafluoroethoxy)phenol has been extensively studied for its potential applications in various fields. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The fluorinated moiety in the molecule can enhance the lipophilicity and metabolic stability of drug candidates, making it a valuable building block in drug design.

A notable study published in the Journal of Medicinal Chemistry highlighted the role of 3-(1,1,2,2-Tetrafluoroethoxy)phenol in the development of novel antiviral agents. Researchers found that compounds derived from this intermediate exhibited potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The enhanced lipophilicity and stability provided by the tetrafluoroethoxy group were crucial in improving the pharmacokinetic properties of these compounds.

Beyond pharmaceutical applications, 3-(1,1,2,2-Tetrafluoroethoxy)phenol has also shown promise in materials science. Its unique combination of aromatic and fluorinated functionalities makes it suitable for use in the synthesis of advanced polymers and coatings. These materials often exhibit improved thermal stability and chemical resistance, which are highly desirable properties in industrial applications.

In addition to its synthetic utility, 3-(1,1,2,2-Tetrafluoroethoxy)phenol has been investigated for its potential biological activities. Studies have demonstrated that this compound possesses antioxidant properties due to its phenolic hydroxyl group. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage to cells and tissues. This property makes 3-(1,1,2,2-Tetrafluoroethoxy)phenol a potential candidate for use in cosmetic formulations and nutraceuticals.

The environmental impact of compounds like 3-(1,1,2,2-Tetrafluoroethoxy)phenol is another important consideration. Recent research has focused on understanding the biodegradability and environmental fate of fluorinated compounds. While some fluorinated chemicals have raised concerns due to their persistence and bioaccumulation potential, studies on 3-(1,1,2,2-Tetrafluoroethoxy)phenol suggest that it may have a more favorable environmental profile compared to other fluorinated substances.

In conclusion, 3-(1,1,2,2-Tetrafluoroethoxy)phenol (CAS No. 53997-99-2) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for use in pharmaceuticals, materials science, and other industries. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

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